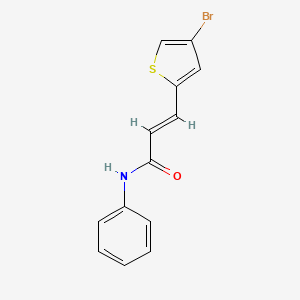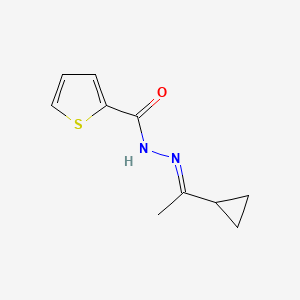![molecular formula C14H16N2O3 B5764501 1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5764501.png)
1-[3-(2-nitrophenyl)acryloyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-nitrophenyl)acryloyl]piperidine, also known as NPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biological research. NPP is a piperidine derivative that contains a nitrophenyl group and an acryloyl moiety, which makes it a versatile molecule that can be modified to suit different research needs.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-nitrophenyl)acryloyl]piperidine is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways that are involved in inflammation and tumor growth. 1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. 1-[3-(2-nitrophenyl)acryloyl]piperidine has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in tumor growth.
Biochemical and Physiological Effects:
1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to exhibit various biochemical and physiological effects in different studies. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. 1-[3-(2-nitrophenyl)acryloyl]piperidine has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. In addition, 1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to exhibit analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[3-(2-nitrophenyl)acryloyl]piperidine in lab experiments is its versatility and ease of modification. The acryloyl moiety in 1-[3-(2-nitrophenyl)acryloyl]piperidine allows for the attachment of different functional groups, which can be used to tailor the molecule for specific research needs. Another advantage is its relatively low toxicity and good solubility in water and organic solvents. However, one limitation of using 1-[3-(2-nitrophenyl)acryloyl]piperidine is its cost, as it is a relatively expensive compound compared to other piperidine derivatives.
Direcciones Futuras
There are several future directions for the research and development of 1-[3-(2-nitrophenyl)acryloyl]piperidine. One direction is the optimization of 1-[3-(2-nitrophenyl)acryloyl]piperidine derivatives for specific biological targets, such as specific enzymes or signaling pathways. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 1-[3-(2-nitrophenyl)acryloyl]piperidine in animal models and humans, which can provide valuable information for the development of new drugs. Furthermore, the development of novel drug delivery systems for 1-[3-(2-nitrophenyl)acryloyl]piperidine and its derivatives can enhance their efficacy and reduce their toxicity.
Métodos De Síntesis
The synthesis of 1-[3-(2-nitrophenyl)acryloyl]piperidine can be achieved through several methods, including the reaction of piperidine with 2-nitrobenzaldehyde and acryloyl chloride in the presence of a base catalyst. Another method involves the condensation of 2-nitrobenzaldehyde with piperidine in the presence of an acid catalyst, followed by the addition of acryloyl chloride. Both methods yield 1-[3-(2-nitrophenyl)acryloyl]piperidine in good yields and purity.
Aplicaciones Científicas De Investigación
1-[3-(2-nitrophenyl)acryloyl]piperidine has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in various in vitro and in vivo studies. 1-[3-(2-nitrophenyl)acryloyl]piperidine has also been investigated as a potential lead compound for the development of new drugs that target specific biological pathways.
Propiedades
IUPAC Name |
(E)-3-(2-nitrophenyl)-1-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-14(15-10-4-1-5-11-15)9-8-12-6-2-3-7-13(12)16(18)19/h2-3,6-9H,1,4-5,10-11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLMHZVLDFADJR-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Nitrophenyl)acryloyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5764418.png)
![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)
![1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5764441.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5764448.png)
![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)
![3-[(2-fluorobenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5764457.png)

![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5764466.png)


![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}acetamide](/img/structure/B5764495.png)
![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-one](/img/structure/B5764507.png)

